3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
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Overview
Description
3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound with the molecular formula C17H17N5O2 . This compound is known for its vibrant color and is often used as a dye in various industrial applications . The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its chromophoric properties.
Preparation Methods
The synthesis of 3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process. One common method starts with the diazotization of 2-methyl-4-nitroaniline, followed by coupling with N-ethyl-4-aminobenzonitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as Disperse Orange 25 and Disperse Red 1 . Compared to these, 3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific substituents, which impart distinct chemical and physical properties. These differences can affect the compound’s solubility, stability, and color properties .
Properties
CAS No. |
52547-25-8 |
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Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H19N5O2/c1-3-22(12-4-11-19)16-7-5-15(6-8-16)20-21-18-10-9-17(23(24)25)13-14(18)2/h5-10,13H,3-4,12H2,1-2H3 |
InChI Key |
IEAXMQJFQBJFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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